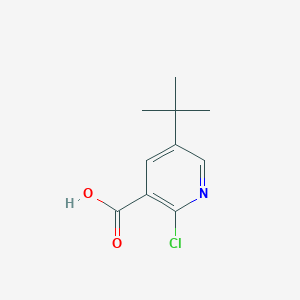

5-Tert-butyl-2-chloropyridine-3-carboxylic acid

Description

Properties

IUPAC Name |

5-tert-butyl-2-chloropyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-10(2,3)6-4-7(9(13)14)8(11)12-5-6/h4-5H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNKUBVCBUCQSMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(N=C1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1784306-92-8 | |

| Record name | 5-tert-butyl-2-chloropyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-2-chloropyridine-3-carboxylic acid typically involves the chlorination of 5-tert-butylpyridine-3-carboxylic acid. This can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-2-chloropyridine-3-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of corresponding derivatives.

Oxidation Reactions: The compound can be oxidized to form pyridine N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction Reactions: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Substitution: Nucleophiles such as amines (R-NH2) or thiols (R-SH) in the presence of a base like triethylamine (Et3N) or potassium carbonate (K2CO3).

Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent like acetonitrile (CH3CN).

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Substitution: Derivatives such as 5-tert-butyl-2-aminopyridine-3-carboxylic acid or 5-tert-butyl-2-thiopyridine-3-carboxylic acid.

Oxidation: Pyridine N-oxides.

Reduction: Alcohols or aldehydes.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

5-Tert-butyl-2-chloropyridine-3-carboxylic acid serves as a valuable intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations. The compound can participate in nucleophilic substitutions and coupling reactions, making it a critical building block for synthesizing diverse chemical entities .

Biological Applications

Pharmaceutical Research

The derivatives of this compound are being explored for their potential biological activities. Research indicates that these derivatives may exhibit antimicrobial, anti-inflammatory, and anticancer properties. The presence of functional groups such as the carboxylic acid allows for further modifications that enhance biological activity. For example, amino derivatives can act as enzyme inhibitors by binding to active sites on target proteins .

Mechanism of Action

The mechanisms through which this compound exerts its biological effects are diverse:

- Enzyme Interaction : The compound may inhibit specific enzymes involved in disease pathways, thereby modulating biological processes.

- Cellular Interaction : The nitro group can undergo bioreduction, leading to reactive intermediates that interact with cellular components, potentially inducing cytotoxic effects in cancer cells .

Agrochemical Applications

Development of Agrochemicals

this compound is utilized in the synthesis of herbicides, insecticides, and fungicides. Its ability to interact with biological targets in pests and pathogens makes it a crucial component in developing effective agricultural chemicals. The compound's derivatives can be designed to enhance selectivity and efficacy against specific agricultural pests while minimizing environmental impact .

Materials Science

Advanced Materials Development

In materials science, this compound is employed to develop advanced materials including polymers and dyes. Its unique substituents can impart desirable properties such as increased stability or enhanced color attributes in dye formulations. Research into these applications is ongoing, highlighting the compound's versatility beyond traditional chemical uses .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

Mechanism of Action

The mechanism of action of 5-tert-butyl-2-chloropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects: Chlorine vs. Other Halogens

The chlorine atom at position 2 is a key feature, imparting electron-withdrawing effects that modulate the pyridine ring’s electronic density. However, bromine’s higher polarizability may enhance van der Waals interactions in hydrophobic environments.

Impact of Tert-Butyl Group on Physicochemical Properties

The tert-butyl group at position 5 significantly increases lipophilicity (logP) compared to smaller substituents like methyl or hydrogen. For instance, 1-(tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid (CAS: 1248546-01-1 ) demonstrates that tert-butyl groups enhance metabolic stability by shielding reactive sites. In the target compound, this group likely improves membrane permeability and resistance to enzymatic degradation, critical for drug design.

Carboxylic Acid Functionality and Derivative Comparisons

The carboxylic acid at position 3 provides acidity (pKa ~2-3) and hydrogen-bonding capacity, distinguishing it from ester derivatives (e.g., tert-butyl esters in and ). This moiety enhances water solubility and enables salt formation, advantageous for bioavailability. In contrast, esterified analogs (e.g., 1-Boc-3-(5-bromopyrimidin-2-yloxy)pyrrolidine ) are more lipophilic and serve as protected intermediates in organic synthesis.

Data Tables of Comparative Properties

| Compound Name | Molecular Formula | Molecular Weight | logP (Predicted) | Key Functional Groups |

|---|---|---|---|---|

| 5-Tert-butyl-2-chloropyridine-3-carboxylic acid | C₁₁H₁₃ClNO₂ | 229.68 | 2.5 | Cl, COOH, tert-butyl |

| 2-Chloropyridine-3-carboxylic acid | C₆H₄ClNO₂ | 157.56 | 1.2 | Cl, COOH |

| 5-Methyl-2-chloropyridine-3-carboxylic acid | C₇H₆ClNO₂ | 171.58 | 1.8 | Cl, COOH, methyl |

| 3-(5-Bromopyrimidin-2-yloxy)pyrrolidine-1-carboxylic acid tert-butyl ester | C₁₃H₁₈BrN₃O₃ | 344.2 | 3.1 | Br, tert-butyl ester, pyrimidine |

Biological Activity

Overview

5-Tert-butyl-2-chloropyridine-3-carboxylic acid is a pyridine derivative characterized by a tert-butyl group at the 5-position, a chlorine atom at the 2-position, and a carboxylic acid functional group at the 3-position. This compound exhibits unique structural properties that contribute to its chemical reactivity and biological activity, making it a subject of interest in various fields of research, including medicinal chemistry and pharmacology.

The compound can undergo several chemical transformations, including:

- Substitution Reactions : The chlorine atom can be replaced by nucleophiles such as amines or thiols.

- Oxidation Reactions : It can be oxidized to form pyridine N-oxides.

- Reduction Reactions : The carboxylic acid group can be reduced to yield alcohols or aldehydes.

These reactions highlight its versatility as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its derivatives have been shown to inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .

Anticancer Potential

The compound has been studied for its anticancer properties. In vitro studies demonstrate that it can inhibit the proliferation of cancer cell lines, including HeLa and HCT116 cells. The mechanism appears to involve interference with cellular signaling pathways that regulate cell growth and apoptosis .

Case Study: Inhibition of Cholinesterases

A notable study evaluated the inhibitory effects of related compounds on cholinesterases (AChE and BChE), which are critical targets in Alzheimer's disease treatment. The results indicated that modifications in the chemical structure could enhance inhibitory potency, suggesting that derivatives of this compound might also exhibit similar activities .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Receptor Modulation : It acts as a modulator of certain receptors involved in pain and gastrointestinal disorders.

- Antioxidant Activity : Some studies have reported its ability to scavenge free radicals, contributing to its potential neuroprotective effects .

Comparative Analysis with Similar Compounds

A comparison table illustrates the structural features and biological activities of compounds related to this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Chloro-3-pyridinecarboxylic acid | Chlorine at position 2, carboxylic acid | Lacks tert-butyl group; different reactivity |

| 5-Amino-2-chloropyridine-3-carboxylic acid | Amino group instead of tert-butyl | Exhibits different biological activities |

| 3-Chloro-5-tert-butylpyridine | Chlorine at position 3 | Different site of substitution affects reactivity |

| 4-Chloro-2-tert-butylpyridine | Chlorine at position 4 | Alters electronic properties significantly |

This table highlights how variations in substituents can lead to different biological activities, emphasizing the importance of structure in drug design .

Q & A

Q. What are the key considerations for synthesizing 5-Tert-butyl-2-chloropyridine-3-carboxylic acid with high purity?

Methodological Answer: Optimize reaction parameters such as temperature (e.g., 80–100°C for tert-butyl group stability), solvent choice (e.g., dichloromethane or THF for inert conditions), and stoichiometry of reagents (e.g., tert-butylating agents). Purification via recrystallization (using ethanol/water mixtures) or HPLC (C18 columns) ensures high purity. Monitor byproducts using TLC or LC-MS to confirm selectivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : H and C NMR in deuterated DMSO or CDCl to resolve aromatic protons and tert-butyl signals.

- IR : Confirm carboxylic acid (1700–1720 cm) and C-Cl (550–850 cm) stretches.

- Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M+H]) and fragmentation patterns. Cross-validate with elemental analysis for C, H, N content .

Q. What solvents are suitable for dissolving this compound in experimental settings?

Methodological Answer: Test solubility in polar aprotic solvents (DMSO, DMF) for reaction conditions and aqueous-organic mixtures (ethanol/water) for recrystallization. Avoid halogenated solvents if studying nucleophilic substitution at the chlorine site. Conduct solubility tests at 25°C and 60°C to identify optimal conditions .

Q. How should researchers handle and store this compound safely?

Methodological Answer: Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation. Store in airtight containers at 2–8°C, away from moisture and oxidizing agents. In case of exposure, rinse skin with water for 15 minutes and seek medical attention with the SDS .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: Perform density functional theory (DFT) calculations to model transition states and activation energies. Focus on steric hindrance from the tert-butyl group and electronic effects of the chlorine atom. Software like Gaussian or ORCA can simulate reaction pathways, validated by experimental kinetic studies .

Q. What strategies address low yields in coupling reactions involving this compound (e.g., amide bond formation)?

Methodological Answer: Optimize coupling reagents (e.g., HATU or EDC/DMAP) in anhydrous DMF. Pre-activate the carboxylic acid using CDI (1,1'-carbonyldiimidazole) to minimize side reactions. Monitor reaction progress via F NMR if fluorinated reagents are used .

Q. How to resolve contradictory NMR data between theoretical predictions and experimental results?

Methodological Answer: Use 2D NMR techniques (HSQC, HMBC) to assign ambiguous peaks. Compare experimental H chemical shifts with computational predictions (e.g., ACD/Labs or ChemDraw). Consider solvent effects (e.g., DMSO vs. CDCl) on chemical shift values .

Q. What role does steric hindrance from the tert-butyl group play in its reactions, and how can it be mitigated?

Methodological Answer: The tert-butyl group reduces accessibility to the chlorine atom. Use bulky bases (e.g., DBU) to deprotonate the carboxylic acid without steric interference. For SNAr reactions, employ microwave-assisted heating (120°C) to overcome kinetic barriers .

Q. How to assess the environmental impact and degradation pathways of this compound?

Methodological Answer: Conduct biodegradation studies using soil or microbial consortia, analyzing byproducts via LC-MS. Evaluate photodegradation under UV light (254 nm) in aqueous solutions. Quantify half-life using pseudo-first-order kinetics models .

Q. What advanced techniques confirm its interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer: Use surface plasmon resonance (SPR) for real-time binding affinity measurements. Isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔH, ΔS). Microscale thermophoresis (MST) validates interactions in solution-phase assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.